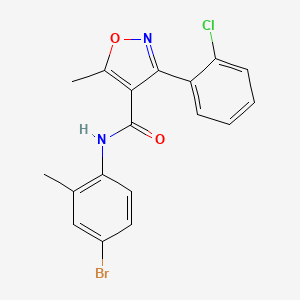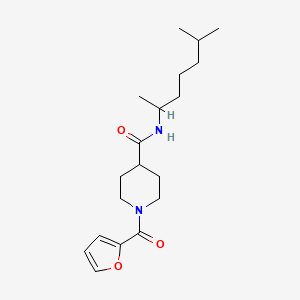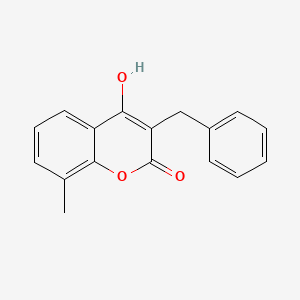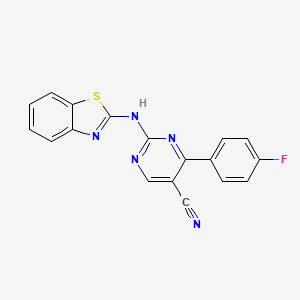![molecular formula C20H25N3O5 B11029269 dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11029269.png)
dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate is a complex organic compound with a unique structure that includes a quinoline derivative and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and methylation steps.
Coupling with Butanedioate: The quinoline derivative is then coupled with butanedioate under specific conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the quinoline moiety or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A related compound with similar structural features but different applications.
Quinoline derivatives: Various quinoline-based compounds with diverse biological and chemical properties.
Uniqueness
Dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate is unique due to its specific combination of a quinoline derivative and a butanedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
dimethyl (2E)-2-[(2,2,4,6-tetramethyl-1H-quinoline-8-carbonyl)hydrazinylidene]butanedioate |
InChI |
InChI=1S/C20H25N3O5/c1-11-7-13-12(2)10-20(3,4)21-17(13)14(8-11)18(25)23-22-15(19(26)28-6)9-16(24)27-5/h7-8,10,21H,9H2,1-6H3,(H,23,25)/b22-15+ |
InChI Key |
YGUUKLPUKPBBNN-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)C(=O)N/N=C(\CC(=O)OC)/C(=O)OC)NC(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)NN=C(CC(=O)OC)C(=O)OC)NC(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11029188.png)
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
![Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029221.png)
![4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11029226.png)


![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone](/img/structure/B11029251.png)

![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029259.png)


![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11029285.png)
